

Stable Disease Outcomes for Liposomal Lurtotecan

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Compound Focus: Lurtotecan

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The table below summarizes the key findings from a Phase II study of liposomal **lurtotecan** (also known as OSI-211 or NX211) in patients with ovarian cancer that was resistant to topotecan [1].

Trial Phase	Patient Population	Regimen	Response Rate (PR/CR)	Stable Disease (SD) Rate	Outcome Summary
Phase II [1]	Topotecan-resistant ovarian cancer (n=22)	2.4 mg/m ² on Days 1 & 8 of a 21-day cycle [1]	0% (No responses) [1]	36% (8 out of 22 patients) [1]	No clinical activity observed in this resistant population; moderate hematologic toxicity [1]

Experimental Protocol of the Cited Study

The data in the table above was generated under the following clinical trial methodology [1]:

- Study Design:** Open-label Phase II study.
- Patient Stratification:** Patients were stratified based on resistance to either single-agent topotecan or to a prior topotecan-containing regimen.
- Intervention:** Liposomal **lurtotecan** was administered intravenously at a dose of **2.4 mg/m² on Days 1 and 8** of a repeating 21-day cycle.

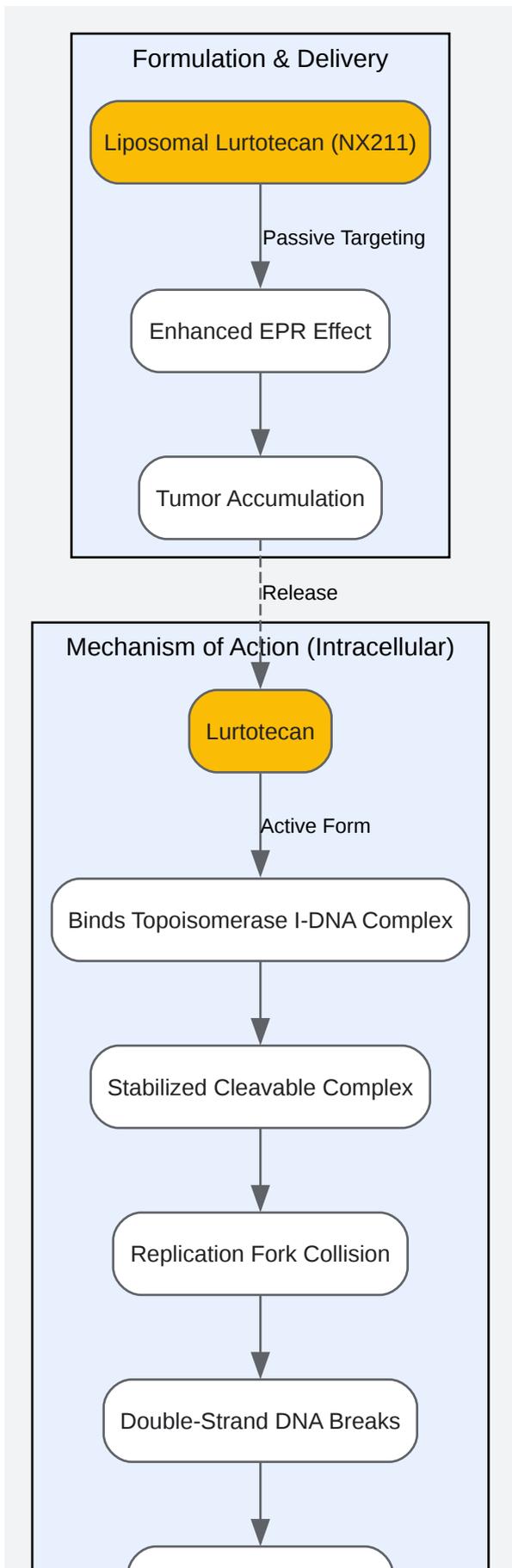
- **Dose Adjustments:** Dose escalations and reductions were permitted based on observed hematologic toxicity.
- **Response Assessment:** Patients underwent evaluation for treatment response every two cycles.

Lurtotecan's Mechanism and Development Context

To interpret the clinical data, understanding the drug's background and mechanism is helpful for your comparison guide.

- **Drug Class and Mechanism:** **Lurtotecan** is a water-soluble derivative of **camptothecin**, a potent antineoplastic compound. Like other drugs in its class, it acts by inhibiting the enzyme **DNA topoisomerase I**. This inhibition interferes with DNA replication in proliferating cells, leading to cell death (apoptosis) [2].
- **Rationale for Liposomal Formulation:** The development of a liposomal formulation (NX211/OSI-211) aimed to improve the drug's therapeutic profile. Preclinical studies showed that this formulation significantly increased the drug's plasma residence time and enhanced its delivery to tumor sites, leading to a better antitumor efficacy in animal models compared to the free drug [3].
- **Development Status:** The search results indicate that clinical development of **lurtotecan** and its liposomal form appears to have been largely discontinued over a decade ago, as the cited trials (Phase I and II) are from the early 2000s [3] [1] [4]. It has not received health authority approval [2].

The following diagram illustrates the mechanism of action of camptothecin-based drugs like **lurtotecan** and the rationale for the liposomal delivery system.





Apoptosis (Cell Death)

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Interpretation and Data Limitations for Your Guide

When compiling your comparison guide for a professional audience, the following points are critical:

- **Limited Data Scope:** The stable disease data comes from a single, small study in a treatment-resistant population. This makes it difficult to generalize the findings to broader, less heavily pretreated patient groups.
- **Lack of Direct Comparability:** The topotecan-resistant nature of the study population means that the outcomes (0% response, 36% stable disease) likely represent a lower bound of the drug's potential efficacy and should not be directly compared with outcomes from first-line therapies or different patient populations.
- **Consider the Development Stage:** As **lurtotecan** has not been approved and its development seems inactive, its primary value for researchers may lie in the lessons learned from its formulation strategy and clinical trial history, rather than as a direct competitor to currently marketed drugs.

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